An In-depth Technical Guide to (5-(Benzyloxy)pyridin-2-yl)methanol (CAS: 59781-11-2)
An In-depth Technical Guide to (5-(Benzyloxy)pyridin-2-yl)methanol (CAS: 59781-11-2)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical compound (5-(Benzyloxy)pyridin-2-yl)methanol, CAS number 59781-11-2. It details its physicochemical properties, synthesis, spectroscopic data, and its significant role as a versatile building block in the development of novel therapeutics, particularly in the realm of kinase inhibitors.
Physicochemical Properties
(5-(Benzyloxy)pyridin-2-yl)methanol is a pyridine derivative characterized by a benzyloxy substituent at the 5-position and a hydroxymethyl group at the 2-position. This unique arrangement of functional groups makes it a valuable intermediate in organic synthesis. A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Source |
| CAS Number | 59781-11-2 | - |
| Molecular Formula | C₁₃H₁₃NO₂ | [1] |
| Molecular Weight | 215.25 g/mol | [1] |
| Melting Point | 67-68 °C | [2] |
| Boiling Point (Predicted) | 383.2 ± 32.0 °C | [2] |
| Density (Predicted) | 1.188 ± 0.06 g/cm³ | [2] |
| pKa (Predicted) | 13.18 ± 0.10 | [2] |
| Appearance | Solid | - |
Table 1: Physicochemical Data of (5-(Benzyloxy)pyridin-2-yl)methanol.
Synthesis
The most common and efficient method for the synthesis of (5-(Benzyloxy)pyridin-2-yl)methanol is through the reduction of its corresponding ester, methyl 5-(benzyloxy)pyridine-2-carboxylate. This transformation can be achieved using standard reducing agents such as sodium borohydride or lithium aluminum hydride.
Experimental Protocol: Reduction of Methyl 5-(benzyloxy)pyridine-2-carboxylate
This protocol describes a general procedure for the reduction of the ester to the desired alcohol.
Materials:
-
Methyl 5-(benzyloxy)pyridine-2-carboxylate
-
Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF) or Methanol (MeOH)
-
Distilled water
-
Saturated aqueous solution of ammonium chloride (NH₄Cl) (for quenching LiAlH₄) or dilute hydrochloric acid (HCl) (for quenching NaBH₄)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser (if heating is required)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve methyl 5-(benzyloxy)pyridine-2-carboxylate in an appropriate anhydrous solvent (e.g., THF for LiAlH₄ reduction or methanol for NaBH₄ reduction).
-
Addition of Reducing Agent:
-
Using LiAlH₄: Cool the solution to 0 °C using an ice bath. Slowly add a molar excess of lithium aluminum hydride in small portions.
-
Using NaBH₄: Add a molar excess of sodium borohydride to the methanolic solution. The reaction may be run at room temperature or require gentle heating.[3]
-
-
Reaction Monitoring: Stir the reaction mixture at the appropriate temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quenching the Reaction:
-
For LiAlH₄: Cool the reaction mixture to 0 °C and cautiously add water dropwise, followed by a 15% aqueous solution of sodium hydroxide, and then more water to precipitate the aluminum salts.
-
For NaBH₄: Carefully add dilute hydrochloric acid to neutralize the excess reagent and decompose the borate esters.[3]
-
-
Work-up:
-
Filter off the inorganic salts and wash the filter cake with ethyl acetate.
-
If an aqueous work-up was performed, transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel to afford pure (5-(Benzyloxy)pyridin-2-yl)methanol.
Caption: Synthetic pathway to (5-(Benzyloxy)pyridin-2-yl)methanol.
Spectroscopic Data
3.1. ¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the pyridine and benzene rings, the benzylic methylene protons, and the hydroxymethyl protons. The pyridine ring protons will appear as doublets and a doublet of doublets. The five protons of the benzyl group will likely appear as a multiplet. The methylene protons of the benzyloxy group and the hydroxymethyl group will each appear as singlets or doublets depending on coupling.
3.2. ¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will display signals for all 13 carbon atoms. The aromatic carbons will resonate in the downfield region (typically 110-160 ppm). The benzylic methylene carbon and the hydroxymethyl carbon will appear in the aliphatic region (typically 60-75 ppm).
3.3. Infrared (IR) Spectroscopy (Predicted)
The IR spectrum is expected to show characteristic absorption bands for the O-H stretch of the alcohol group (a broad band around 3300 cm⁻¹), C-H stretches of the aromatic and aliphatic groups (around 3000-3100 cm⁻¹ and 2850-2950 cm⁻¹, respectively), C=C and C=N stretching vibrations of the aromatic rings (in the 1400-1600 cm⁻¹ region), and C-O stretching vibrations (around 1000-1250 cm⁻¹).
3.4. Mass Spectrometry (MS) (Predicted)
The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 215). Common fragmentation patterns would involve the loss of the hydroxymethyl group or cleavage of the benzyl ether bond.
Applications in Drug Development
(5-(Benzyloxy)pyridin-2-yl)methanol serves as a crucial building block for the synthesis of more complex molecules with potential therapeutic applications. The pyridine scaffold is a privileged structure in medicinal chemistry, frequently found in drugs targeting various diseases.
Precursor for Kinase Inhibitors
Kinases are a class of enzymes that play a pivotal role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer.[4][5] Pyridine-containing compounds are known to be effective kinase inhibitors.[4][6] (5-(Benzyloxy)pyridin-2-yl)methanol is a valuable precursor for the synthesis of inhibitors targeting kinases such as Activin receptor-like kinase 5 (ALK5), a key component of the TGF-β signaling pathway.[7][8] The TGF-β pathway is involved in cell growth, differentiation, and apoptosis, and its aberrant signaling is associated with cancer and fibrosis.
Caption: TGF-β/ALK5 signaling and the role of its inhibitors.
Potential in the Development of TRPV3 Antagonists
Transient Receptor Potential Vanilloid 3 (TRPV3) is an ion channel involved in thermosensation and pain perception.[9] Antagonists of TRPV3 are being investigated as potential treatments for pain and inflammatory skin conditions.[10] (Pyridin-2-yl)methanol derivatives have been identified as a promising class of TRPV3 antagonists.[9][11] The structural features of (5-(Benzyloxy)pyridin-2-yl)methanol make it a suitable starting material for the synthesis of novel TRPV3 modulators.
Safety Information
(5-(Benzyloxy)pyridin-2-yl)methanol is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be followed when handling this compound. Work should be conducted in a well-ventilated fume hood.
Conclusion
(5-(Benzyloxy)pyridin-2-yl)methanol is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery and development. Its utility as a precursor for the synthesis of kinase inhibitors and other biologically active molecules makes it a compound of high interest to researchers in medicinal chemistry and pharmaceutical sciences. This guide provides a foundational understanding of its properties, synthesis, and applications, serving as a valuable resource for its use in the laboratory.
References
- 1. Sodium borohydride reduction of aromatic carboxylic acids via methyl esters [ouci.dntb.gov.ua]
- 2. reddit.com [reddit.com]
- 3. ias.ac.in [ias.ac.in]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
